N-(4-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as chlorophenyl, hydroxyphenyl, and carboxamide. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the chlorophenyl, hydroxyphenyl, and carboxamide groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with high efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the thieno[2,3-b]pyridine core can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-CHLOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-CHLOROPHENYL)-N’-(2-HYDROXYPHENYL)UREA: This compound shares some structural similarities but differs in the core structure and functional groups.
Thienopyridine derivatives: Other thienopyridine derivatives may have different substituents, leading to variations in their chemical and biological properties. The uniqueness of N-(4-CHLOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H17ClN2O3S |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O3S/c1-11-18-16(12-3-2-4-15(25)9-12)10-17(26)24-21(18)28-19(11)20(27)23-14-7-5-13(22)6-8-14/h2-9,16,25H,10H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
BDPBOMYIAQEFAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)O)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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